1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide
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Overview
Description
1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a methanesulfonyl group and a methoxynaphthalene moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.
Attachment of the Methoxynaphthalene Moiety: The final step involves coupling the methoxynaphthalene derivative with the sulfonylated piperidine ring using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxynaphthalene moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-naphthyl propanamide derivatives: These compounds share the methoxynaphthalene moiety and have been studied for their antibacterial activity.
2-methoxynaphthalene: This compound is structurally similar and is used in various chemical reactions and applications.
Uniqueness
1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide is unique due to the presence of both the methanesulfonyl group and the methoxynaphthalene moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-11-10-15(13-7-3-4-8-14(13)17)19-18(21)16-9-5-6-12-20(16)25(2,22)23/h3-4,7-8,10-11,16H,5-6,9,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMYEAYBHYVRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCN3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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